molecular formula C17H16BrIN2O2 B11101714 N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide

N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide

Cat. No.: B11101714
M. Wt: 487.1 g/mol
InChI Key: WCUQXQHJJGHWKH-RGVLZGJSSA-N
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Description

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 5-bromo-2-propoxybenzaldehyde and 3-iodobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the halogen atoms.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide involves its ability to form stable complexes with metal ions and interact with biological molecules. The Schiff base can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-3-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. The propoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16BrIN2O2

Molecular Weight

487.1 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-propoxyphenyl)methylideneamino]-3-iodobenzamide

InChI

InChI=1S/C17H16BrIN2O2/c1-2-8-23-16-7-6-14(18)9-13(16)11-20-21-17(22)12-4-3-5-15(19)10-12/h3-7,9-11H,2,8H2,1H3,(H,21,22)/b20-11+

InChI Key

WCUQXQHJJGHWKH-RGVLZGJSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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